![molecular formula C16H15ClO4 B6409473 3-(2-Chloro-4-ethoxyphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261964-55-9](/img/structure/B6409473.png)
3-(2-Chloro-4-ethoxyphenyl)-2-methoxybenzoic acid, 95%
Overview
Description
3-(2-Chloro-4-ethoxyphenyl)-2-methoxybenzoic acid, commonly referred to as CEMBA, is an organic compound with a wide range of applications in the scientific research field. CEMBA is a white crystalline solid that is soluble in organic solvents. It has a molecular weight of 245.6 g/mol and a melting point of 135-137°C. CEMBA is used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and laboratory experiments.
Scientific Research Applications
CEMBA is used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and laboratory experiments. CEMBA is used as a starting material in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. It is also used in biochemical and physiological studies to investigate the effects of CEMBA on enzyme activity, gene expression, and cell signaling pathways. In addition, CEMBA is used in laboratory experiments to study the structure and reactivity of organic compounds.
Mechanism of Action
CEMBA has been shown to act as an inhibitor of several enzymes, including cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP). Inhibition of these enzymes results in the inhibition of the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. CEMBA also has antioxidant properties, which may be responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects
CEMBA has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. In vitro studies have demonstrated that CEMBA can inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. CEMBA has also been shown to inhibit the growth of cancer cells and to induce apoptosis in certain types of cancer cells. In addition, CEMBA has been shown to possess antioxidant properties, which may be responsible for its anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
CEMBA is a useful compound for laboratory experiments, as it is relatively inexpensive and easy to synthesize. It is also highly soluble in organic solvents and has a relatively low melting point, making it suitable for a variety of laboratory experiments. However, CEMBA is toxic and should be handled with caution.
Future Directions
Future research on CEMBA should focus on its potential therapeutic applications, such as its use as an anti-inflammatory and anti-cancer agent. In addition, further studies should be conducted to determine the mechanism of action of CEMBA and to identify other potential therapeutic applications. Additionally, further research should be conducted to determine the safety and efficacy of CEMBA in humans. Finally, CEMBA should be further investigated for its potential use in the synthesis of other compounds, such as pharmaceuticals, pesticides, and dyes.
Synthesis Methods
CEMBA can be synthesized by a two-step process. The first step involves the reaction of 2-chloro-4-ethoxyphenol with methanol in the presence of sodium ethoxide as a catalyst to form ethyl 2-methoxy-4-chlorobenzoate. The second step is the esterification of ethyl 2-methoxy-4-chlorobenzoate with 2-methoxybenzoic acid in the presence of sodium hydroxide as a catalyst to form CEMBA.
properties
IUPAC Name |
3-(2-chloro-4-ethoxyphenyl)-2-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-3-21-10-7-8-11(14(17)9-10)12-5-4-6-13(16(18)19)15(12)20-2/h4-9H,3H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNWXCDNKHWFAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691687 | |
Record name | 2'-Chloro-4'-ethoxy-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30691687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4-ethoxyphenyl)-2-methoxybenzoic acid | |
CAS RN |
1261964-55-9 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′-chloro-4′-ethoxy-2-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261964-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Chloro-4'-ethoxy-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30691687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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